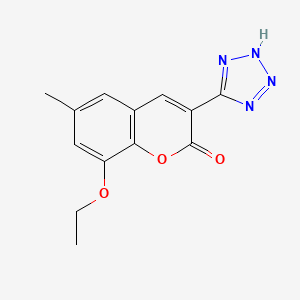
2H-1-Benzopyran-2-one, 8-ethoxy-6-methyl-3-(1H-tetrazol-5-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of an ethoxy group at the 8th position, a methyl group at the 6th position, and a tetrazolyl group at the 3rd position of the coumarin core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as ethoxybenzaldehyde, methyl acetoacetate, and sodium azide.
Formation of Coumarin Core: The initial step involves the condensation of ethoxybenzaldehyde with methyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the coumarin core.
Tetrazole Formation: The coumarin derivative is then reacted with sodium azide under acidic conditions to introduce the tetrazolyl group at the 3rd position.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nucleophiles such as amines, thiols, under basic or neutral conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, dyes, and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
6-Methylcoumarin: Lacks the ethoxy and tetrazolyl groups, resulting in different chemical and biological properties.
8-Ethoxycoumarin: Lacks the methyl and tetrazolyl groups, leading to variations in reactivity and applications.
3-(1H-Tetrazol-5-yl)coumarin: Lacks the ethoxy and methyl groups, affecting its overall activity and use.
Uniqueness: 8-Ethoxy-6-methyl-3-(1H-tetrazol-5-yl)coumarin is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the ethoxy, methyl, and tetrazolyl groups allows for diverse applications and interactions that are not observed in similar compounds.
Propriétés
Numéro CAS |
76239-40-2 |
|---|---|
Formule moléculaire |
C13H12N4O3 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
8-ethoxy-6-methyl-3-(2H-tetrazol-5-yl)chromen-2-one |
InChI |
InChI=1S/C13H12N4O3/c1-3-19-10-5-7(2)4-8-6-9(12-14-16-17-15-12)13(18)20-11(8)10/h4-6H,3H2,1-2H3,(H,14,15,16,17) |
Clé InChI |
NOFHBOVBHUAKKZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC2=C1OC(=O)C(=C2)C3=NNN=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethyl-6-methylphenyl)-](/img/structure/B13803710.png)

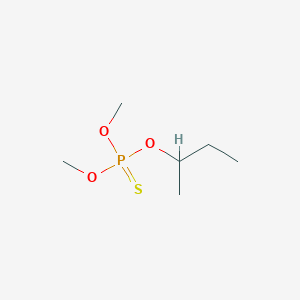
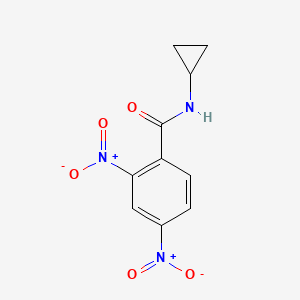
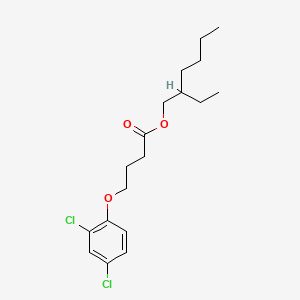
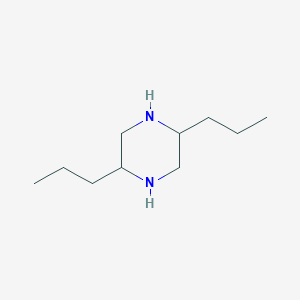
![2,3,4,5,7,8-Hexahydro-8-hydroxy-7-(3-hydroxypropyl)-6H-pyrrolo[3,4-b][1,4]oxazepin-6-one](/img/structure/B13803760.png)
![Methyl 2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B13803774.png)


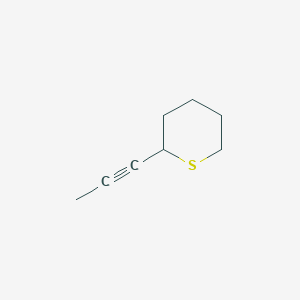
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
